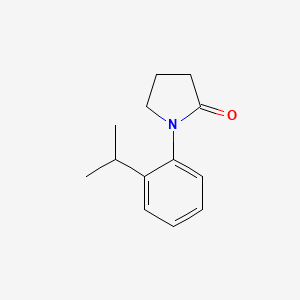

1-(2-Isopropylphenyl)-2-pyrrolidinone

Description

1-(2-Isopropylphenyl)-2-pyrrolidinone is a substituted 2-pyrrolidinone derivative characterized by a phenyl ring bearing an isopropyl group at the ortho position, linked to the nitrogen atom of the pyrrolidinone ring. The 2-pyrrolidinone core is a versatile pharmacophore, often associated with neurological, anticonvulsant, and enzyme-inhibitory activities . Substitutions on the nitrogen atom, such as aryl or alkyl groups, significantly influence solubility, bioavailability, and target specificity .

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(2-propan-2-ylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C13H17NO/c1-10(2)11-6-3-4-7-12(11)14-9-5-8-13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3 |

InChI Key |

YOHQRYXMAIWFNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropylphenyl)-2-pyrrolidinone typically involves the reaction of 2-isopropylaniline with monochloroacetic acid to form the corresponding N-arylglycine. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidinone derivative .

Industrial Production Methods: Industrial production methods for 1-(2-Isopropylphenyl)-2-pyrrolidinone often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Alkylation with 2-Isopropylphenyl Halides

Reaction Conditions :

-

Reactants : 2-Pyrrolidinone + 1-chloro-2-isopropylbenzene (or analogous bromide)

-

Catalyst : Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst .

-

Solvent : Polar aprotic solvents (e.g., acetonitrile).

-

Yield : ~85% after rectification under reduced pressure (-0.07 MPa) .

Mechanism : Nucleophilic substitution (SN2) at the nitrogen of 2-pyrrolidinone, facilitated by the catalyst.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 10 hours | |

| Temperature | 90°C | |

| Pressure | Ambient | |

| Primary Conversion | 85% |

Purification : Vacuum distillation (140–155°C at 15 mmHg) , achieving ≥98% purity with ≤1% impurities.

Reactivity of the Lactam Ring

The 2-pyrrolidinone core undergoes characteristic lactam reactions:

Ring-Opening Hydrolysis

-

Acidic Conditions : Hydrolysis yields 4-aminobutyric acid derivatives (e.g., with HCl/H₂O) .

-

Basic Conditions : Forms carboxylate salts (e.g., with NaOH) .

Reduction

Nucleophilic Attack at Carbonyl

-

Amines : Reacts with primary amines to form N-substituted amides (e.g., with methylamine) .

-

Grignard Reagents : Adds to the carbonyl, forming tertiary alcohols .

Functionalization of the Aryl Substituent

The 2-isopropylphenyl group undergoes electrophilic aromatic substitution (EAS):

Nitration

-

Conditions : HNO₃/H₂SO₄.

-

Position : Para to the isopropyl group due to steric hindrance at the ortho position .

Sulfonation

Halogenation

Cross-Coupling Reactions

The aryl group can participate in palladium-catalyzed couplings if functionalized with halides:

-

Suzuki Coupling : Requires bromination of the aryl ring first.

-

Buchwald-Hartwig Amination : Introduces amine groups at the aryl position .

Biological Activity and Derivatives

Derivatives of 1-(2-isopropylphenyl)-2-pyrrolidinone show pharmacological relevance:

-

TRPV1 Antagonism : Substitution at the 5-position (e.g., thiazole rings) enhances activity (IC₅₀ = 2.66 nM for capsaicin antagonism) .

-

CNS Penetration : Lipophilic substituents (e.g., isopropylphenyl) improve blood-brain barrier permeability .

Stability and Handling

Scientific Research Applications

Scientific Research Applications

- Analgesic and Anti-Inflammatory Agent: 1-(2-Isopropylphenyl)-2-pyrrolidinone has been investigated for its potential as an analgesic and anti-inflammatory agent. Pyrrolidinone class compounds often interact with various receptors in the central nervous system, suggesting potential applications in pain management and neurological disorders.

- RXFP3 Antagonist: Research has explored modifications to the pyrrolidinone structure to identify key structural features essential for antagonist activity . Studies have shown that the RXFP3 antagonist activity of this scaffold is sensitive to the length of linkage between the phenyl ring and the 2-pyrrolidone moiety .

- Interaction Studies: Interaction studies of 1-(2-Isopropylphenyl)-2-pyrrolidinone focus on its binding affinity with biological targets such as receptors and enzymes. Investigations into its interaction with pain receptors can elucidate its mechanism of action as an analgesic.

Synthesis of Derivatives

The synthesis of 1-(2-Isopropylphenyl)-2-pyrrolidinone typically involves several steps to create derivatives and explore the compound's potential biological activities.

Other Applications

1-(2-Isopropylphenyl)-2-pyrrolidinone finds applications in various fields:

Table: Comparison of Heteroaromatic Ring Modifications for RXFP3 Antagonist Activity

| Compound | IC50 (μM) | clog P | Activity vs. Compound 1 |

|---|---|---|---|

| 1 | N/A | N/A | Reference |

| 6 | N/A | N/A | Abolished |

| 7 | 7.90 | N/A | Not favored |

| 13 (2-pyridyl) | >10 | N/A | Decreased |

| 14 (3-pyridyl) | 2.12 | 3.8 | ~3-fold more potent |

| 15 (4-pyridyl) | N/A | N/A | Inactive |

| 18 (2-furyl) | 4.72 | N/A | Slight improvement |

*IC50 values indicate the concentration required for 50% inhibition. clog P is the calculated octanol-water partition coefficient, a measure of lipophilicity .

Case Studies

- Magnetic Resonance Imaging (MRI): Magnetic resonance imaging can evaluate tissue injury after intramuscular injection of diclofenac . MRI is also useful in detecting early response to biologic therapy .

- Psoriatic Arthritis: High-field MRI demonstrated greater sensitivity to tenosynovitis, synovitis, and osteitis and greater responsiveness to change posttreatment .

- Stroke in Diabetic Rats: Diffusion-related magnetic resonance imaging parametric maps may characterize white matter of the brain .

Mechanism of Action

The mechanism of action of 1-(2-Isopropylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(2-Isopropylphenyl)-2-pyrrolidinone with structurally related 2-pyrrolidinone derivatives:

Key Observations :

- Polarity : Methoxy or chlorine substituents (e.g., 1-(2-methoxyphenyl)- or 1-(4-chlorophenyl)- derivatives) increase polarity, affecting solubility and metabolic stability .

Key Observations :

- Anticonvulsant Potential: Derivatives like 1-(2-propylpentanoyl)-2-pyrrolidinone show promise in seizure management, similar to piracetam, a well-known 2-pyrrolidinone-derived anticonvulsant .

- Enzyme Inhibition : Substituted phenyl groups (e.g., isopropylphenyl) may mimic inhibitors like ethyl 2-isopropylphenyl fumarate, which targets 11β-HSD and 5-HETE enzymes .

Pharmacological Innovations

- Neurological Agents: 2-Pyrrolidinone derivatives like piracetam and doxapram demonstrate the scaffold’s versatility in treating CNS disorders. The isopropylphenyl variant may enhance neuroprotective effects through improved lipid solubility .

Biological Activity

1-(2-Isopropylphenyl)-2-pyrrolidinone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(2-Isopropylphenyl)-2-pyrrolidinone is characterized by a pyrrolidinone ring with an isopropylphenyl substituent. Its molecular formula is with a molecular weight of approximately 219.29 g/mol. The structural uniqueness of this compound contributes to its biological activity, particularly its lipophilicity, which enhances receptor binding properties compared to other pyrrolidinones.

Biological Activities

Analgesic and Anti-Inflammatory Effects:

Research indicates that 1-(2-Isopropylphenyl)-2-pyrrolidinone exhibits significant analgesic properties. It has been investigated for its potential use in pain management, particularly in conditions associated with inflammation. The compound's interaction with central nervous system receptors suggests mechanisms that may alleviate pain .

Antimicrobial Properties:

Some studies have suggested that derivatives of this compound may possess antimicrobial activity. The structural features of 1-(2-Isopropylphenyl)-2-pyrrolidinone allow it to interact with various microbial targets, making it a candidate for further exploration in antibacterial drug development.

Hypolipidemic Activity:

In animal studies, substituted pyrrolidinones, including derivatives related to 1-(2-Isopropylphenyl)-2-pyrrolidinone, have shown hypolipidemic effects. For instance, certain analogs demonstrated significant reductions in serum triglyceride and cholesterol levels in rodent models . This suggests potential applications in managing lipid disorders.

Study on Analgesic Activity

A study evaluated the central analgesic activity of similar pyrrolidinone compounds through various dosing regimens in animal models. The results indicated that these compounds could effectively reduce pain responses comparable to established analgesics like morphine .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of pyrrolidine derivatives was assessed against common pathogens. The findings revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antibacterial agents .

The mechanisms underlying the biological activities of 1-(2-Isopropylphenyl)-2-pyrrolidinone are primarily linked to its ability to interact with specific receptors and enzymes in the body:

- Receptor Binding: The compound shows affinity for pain receptors in the central nervous system, which may explain its analgesic properties.

- Enzyme Inhibition: Some studies suggest that it can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Pyrrolidinone | C4H7NO | Simplest member; widely used as a solvent |

| N-Methyl-2-pyrrolidone | C5H9NO | Common solvent; utilized in pharmaceuticals |

| 4-Isopropyl-2-pyrrolidinone | C11H15NO | Exhibits similar biological activities; anti-inflammatory effects studied |

The comparison highlights how structural modifications can lead to variations in biological activity among pyrrolidinones.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 1-(2-Isopropylphenyl)-2-pyrrolidinone?

Methodological Answer: Synthesis typically involves nucleophilic substitution or acylation reactions. For example, a substituted phenyl precursor (e.g., 2-isopropylphenyl halide) may react with a pyrrolidinone derivative under reflux conditions using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification is achieved via column chromatography or recrystallization. Similar protocols are detailed for structurally related pyrrolidinone derivatives in anticonvulsant studies and synthesis of 1-(3-aminopropyl)-2-pyrrolidinone analogs .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 1-(2-Isopropylphenyl)-2-pyrrolidinone?

Methodological Answer:

- NMR spectroscopy (¹H and ¹³C): Assigns proton environments (e.g., isopropyl group δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.1 ppm for CH) and aromatic protons (δ ~6.8–7.4 ppm). The carbonyl group in pyrrolidinone appears at δ ~170–175 ppm in ¹³C NMR .

- Mass spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Infrared (IR) spectroscopy: Identifies carbonyl stretching (~1680–1720 cm⁻¹) and aromatic C-H vibrations .

Q. What safety protocols must be followed when handling 1-(2-Isopropylphenyl)-2-pyrrolidinone in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (OSHA HCS guidelines) .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- First aid: Immediate rinsing with water for skin contact; artificial respiration and medical consultation if inhaled .

- Storage: In a cool, dry environment, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 1-(2-Isopropylphenyl)-2-pyrrolidinone?

Methodological Answer: Discrepancies may arise from variations in experimental parameters (e.g., dosage, animal models, purity of the compound). To address this:

- Reproduce studies: Use standardized protocols (e.g., OECD guidelines) and verify compound purity via HPLC .

- Control variables: Ensure consistent administration routes (e.g., intravenous vs. oral) and monitor batch-specific impurities, which can influence toxicity profiles .

- Meta-analysis: Compare data across studies while accounting for methodological differences .

Q. What advanced chromatographic methods are suitable for quantifying 1-(2-Isopropylphenyl)-2-pyrrolidinone in biological matrices?

Methodological Answer:

- High-performance liquid chromatography (HPLC): Use a C18 column with UV detection (λ ~210–230 nm for pyrrolidinone derivatives). Mobile phase: Acetonitrile/water (60:40 v/v) with 0.1% formic acid .

- LC-MS/MS: Provides higher sensitivity for trace quantification in plasma or tissue homogenates. Electrospray ionization (ESI) in positive ion mode is preferred .

- Validation: Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision .

Q. How does the substitution pattern on the phenyl ring influence the pharmacological activity of 2-pyrrolidinone derivatives?

Methodological Answer:

- Electronic effects: Electron-withdrawing groups (e.g., Cl in 1-(4-chlorophenyl)-2-pyrrolidinone ) may enhance binding to target receptors (e.g., GABAergic systems in anticonvulsant activity).

- Steric effects: Bulky substituents (e.g., isopropyl in 1-(2-Isopropylphenyl)-2-pyrrolidinone) can modulate selectivity by preventing off-target interactions.

- Comparative studies: Synthesize analogs with varying substituents (e.g., methyl, nitro) and evaluate activity in receptor-binding assays or animal models .

Q. What in vivo experimental design considerations are critical for studying the anticonvulsant efficacy of 1-(2-Isopropylphenyl)-2-pyrrolidinone?

Methodological Answer:

- Animal models: Use Swiss albino mice or Wistar rats subjected to maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizures .

- Dose optimization: Conduct dose-response studies (e.g., 10–100 mg/kg intraperitoneal) with positive controls (e.g., phenytoin).

- Endpoint analysis: Measure latency to seizure onset, duration, and mortality rates. Statistical analysis via ANOVA with post-hoc tests .

Q. How should pharmacokinetic studies for 1-(2-Isopropylphenyl)-2-pyrrolidinone be designed to ensure translational relevance?

Methodological Answer:

- Administration routes: Compare oral bioavailability vs. intravenous injection in rodent models.

- Sampling protocol: Collect blood/tissue samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).

- Analytical validation: Use LC-MS/MS to quantify plasma concentrations and calculate parameters (e.g., t₁/₂, Cₘₐₓ, AUC) .

- Ethical compliance: Adhere to institutional animal care guidelines and minimize sample sizes via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.